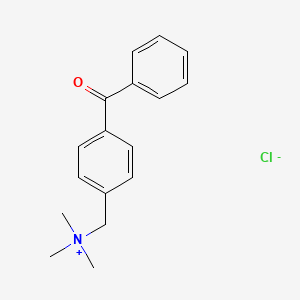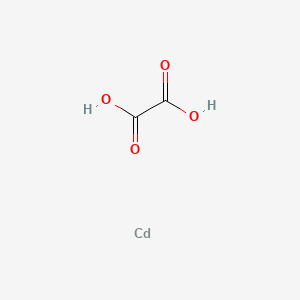
Cadmium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium oxalate is an inorganic compound with the chemical formula ( \text{CdC}_2\text{O}_4 \cdot 3\text{H}_2\text{O} ). It is a cadmium salt of oxalic acid and typically appears as a white crystalline solid. This compound is known for its role in various chemical processes and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium oxalate can be synthesized through a precipitation reaction involving cadmium chloride and oxalic acid. The reaction is typically carried out in an aqueous solution at room temperature. The general reaction is as follows: [ \text{CdCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CdC}_2\text{O}_4 \cdot 3\text{H}_2\text{O} + 2\text{HCl} ]
Industrial Production Methods: On an industrial scale, this compound is produced by reacting cadmium nitrate with oxalic acid. The reaction is conducted in a controlled environment to ensure the purity of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Decomposition: this compound decomposes upon heating to form cadmium oxide and carbon dioxide. [ \text{CdC}_2\text{O}_4 \cdot 3\text{H}_2\text{O} \rightarrow \text{CdO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]
Reduction: this compound can be reduced to cadmium metal using reducing agents such as hydrogen gas. [ \text{CdC}_2\text{O}_4 + \text{H}_2 \rightarrow \text{Cd} + 2\text{CO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of cadmium oxide.
Substitution: In aqueous solutions, this compound can participate in substitution reactions with other metal ions, forming different metal oxalates.
Major Products:
- Cadmium oxide (CdO)
- Carbon dioxide (CO2)
- Cadmium metal (Cd)
Scientific Research Applications
Cadmium oxalate has several applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of cadmium sulfide nanoparticles, which have applications in optoelectronics and photovoltaics .
- Biology: this compound is studied for its role in heavy metal accumulation in plants, particularly in understanding the mechanisms of cadmium tolerance and detoxification .
- Medicine: Research is ongoing to explore the potential use of cadmium compounds in cancer treatment, although cadmium’s toxicity remains a significant concern .
- Industry: this compound is used in the production of pigments, coatings, and as a catalyst in various chemical reactions .
Mechanism of Action
Cadmium oxalate exerts its effects primarily through the release of cadmium ions. These ions can interact with various cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can bind to proteins and enzymes, altering their function and leading to cellular damage . The primary molecular targets include mitochondria, where cadmium induces the production of reactive oxygen species, and the nucleus, where cadmium can cause DNA damage and epigenetic modifications .
Comparison with Similar Compounds
- Calcium oxalate (CaC2O4)
- Zinc oxalate (ZnC2O4)
- Magnesium oxalate (MgC2O4)
Comparison: Cadmium oxalate is unique due to its higher toxicity compared to other metal oxalates. While calcium oxalate is commonly found in kidney stones and zinc oxalate is used in various industrial applications, this compound’s primary distinction lies in its applications in heavy metal research and its potential use in nanotechnology .
This compound’s ability to form stable complexes with other metals and its role in the synthesis of cadmium-based nanoparticles highlight its uniqueness among metal oxalates .
Properties
CAS No. |
814-88-0 |
|---|---|
Molecular Formula |
C2CdO4 |
Molecular Weight |
200.43 g/mol |
IUPAC Name |
cadmium(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Cd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
RMCKOIXJLDOSOT-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)O)O.[Cd] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cd+2] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


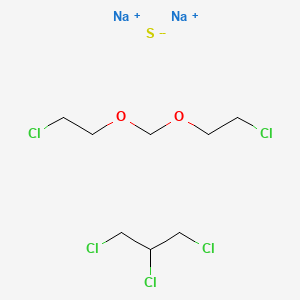

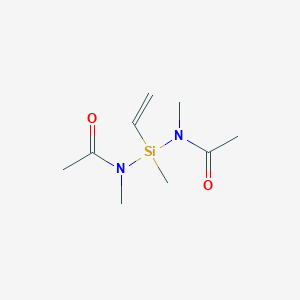
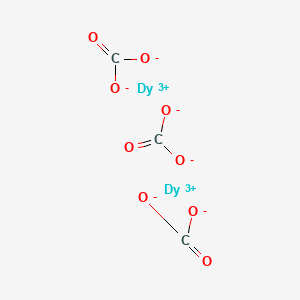
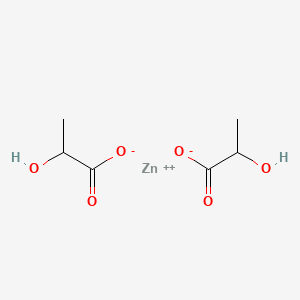
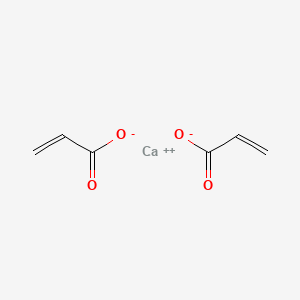

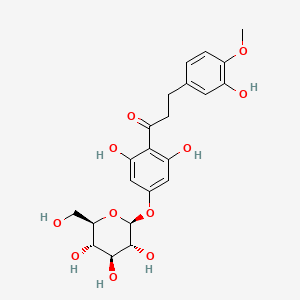
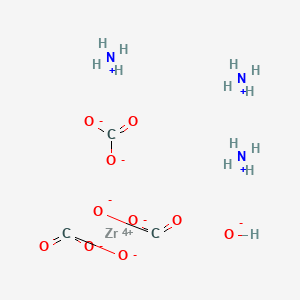
![3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
